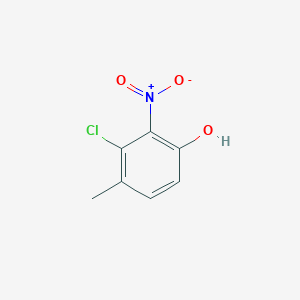

3-Chloro-4-methyl-2-nitrophenol

Description

Significance of Substituted Phenolic Compounds in Environmental Chemistry and Organic Synthesis

Substituted phenolic compounds, a class of organic molecules characterized by a hydroxyl group attached to a benzene (B151609) ring bearing other functional groups, are of considerable importance in both environmental science and chemical manufacturing. In organic synthesis, they serve as versatile building blocks and key intermediates for the creation of more complex molecules, such as pharmaceuticals and benzopyran derivatives. The strategic placement of substituents on the phenolic ring allows chemists to fine-tune the molecule's reactivity and properties.

From an environmental perspective, substituted phenols are significant due to their widespread presence and potential impact. They are used in agriculture as herbicides and pesticides and are generated through various industrial activities, including the manufacturing of dyes and the paper bleaching process. byjus.com The combustion of fossil fuels and biomass also contributes to their release into the atmosphere. nih.gov Consequently, certain substituted phenols are classified as priority pollutants by environmental agencies due to their persistence and toxicity in ecosystems. byjus.com

Overview of Nitrophenol Research Trajectories

Nitrophenols, which are phenols substituted with one or more nitro groups, are primarily synthetic compounds. nih.gov They are instrumental as precursors in the synthesis of a wide array of products, including dyes, leather darkeners, rubber chemicals, and pharmaceuticals. nih.govwikipedia.org

Much of the research on nitrophenols has been driven by their environmental implications. As contaminants, they can infiltrate soil and water systems, where their fate is governed by processes such as biodegradation and photolysis. prepchem.comchemicalbook.com A significant and evolving area of research focuses on the detection, monitoring, and remediation of nitrophenol contamination. guidechem.com Modern research trajectories include the development of advanced oxidation processes, bioremediation techniques using specialized microorganisms, and the application of nanotechnology for their removal from the environment. prepchem.comguidechem.com Furthermore, there is a growing interest in understanding their transformation kinetics and mechanisms to better assess pollution risks. lookchem.com

Scope and Research Focus on 3-Chloro-4-methyl-2-nitrophenol

Most of the existing research on related compounds focuses on different isomers, such as 3-methyl-4-nitrophenol (B363926), which is a known breakdown product of the insecticide fenitrothion, or other chlorinated nitrophenols. The lack of dedicated studies on 3-Chloro-4-methyl-2-nitrophenol means that a detailed analysis of its specific research findings cannot be comprehensively compiled at this time. The available information is largely limited to its identification in chemical databases.

Compound Information

| Compound Name | Molecular Formula |

| 3-Chloro-4-methyl-2-nitrophenol | C₇H₆ClNO₃ |

| Benzopyran | C₉H₈O |

| Fenitrothion | C₉H₁₂NO₅PS |

| 3-Methyl-4-nitrophenol | C₇H₇NO₃ |

Physicochemical Properties of 3-Chloro-4-methyl-2-nitrophenol

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| CAS Number | 112251-93-1 |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methyl-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBOOMGORINFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for 3-Chloro-4-methyl-2-nitrophenol

The most common method for synthesizing 3-chloro-4-methyl-2-nitrophenol is through the direct electrophilic nitration of a suitable precursor. This approach leverages the directing effects of the substituents already present on the phenolic ring to guide the incoming nitro group to the desired position.

Nitration of 3-Chloro-4-methylphenol (B1346567) and Related Precursors

The direct nitration of 3-chloro-4-methylphenol is a primary route to obtaining 3-chloro-4-methyl-2-nitrophenol. This reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. google.com The starting material, 3-chloro-4-methylphenol, possesses three substituents on the benzene (B151609) ring: a hydroxyl group (-OH), a chlorine atom (-Cl), and a methyl group (-CH₃). The interplay of the electronic effects of these groups dictates the position of the incoming nitro group.

Historical methods for producing 3-chloro-4-nitrophenol (B188101), a related compound, involved the nitration of 3-chlorophenol (B135607) with a mixture of concentrated sulfuric acid and aqueous sodium nitrate (B79036) at temperatures below 25°C, yielding a crude product. google.com Another approach utilized nitric acid in glacial acetic acid at a low temperature of 1°C. google.com However, these earlier methods often resulted in lower yields and the formation of significant amounts of the isomeric by-product, 3-chloro-6-nitrophenol. google.com

A more efficient process was later developed involving the nitration of tris-(3-halophenyl)phosphates. This method offers better yields and minimizes the formation of unwanted isomers. google.com The reaction is carried out under strong nitrating conditions with concentrated sulfuric acid. google.com

Regioselectivity in Nitration Reactions

The success of the synthesis of 3-chloro-4-methyl-2-nitrophenol hinges on controlling the regioselectivity of the nitration reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. chemguide.co.ukyoutube.com The methyl group is also an activating, ortho-, para-director, albeit weaker than the hydroxyl group, operating through an inductive effect. youtube.com Conversely, the chlorine atom is a deactivating, ortho-, para-directing group.

In the case of 3-chloro-4-methylphenol, the powerful activating and directing effect of the hydroxyl group dominates. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is already occupied by the methyl group. Of the two ortho positions (C2 and C6), the C2 position is favored for nitration. This preference can be attributed to a combination of steric and electronic factors.

The steric bulk of the existing substituents can influence the approach of the nitrating agent. google.com Furthermore, computational studies have shown that for activated phenols, the transition state leading to the formation of the reaction complex is the rate-determining step, while for deactivated systems, it is the transition state leading to the σ-complex (also known as the Wheland intermediate). nih.gov The relative stability of these intermediates for ortho versus para attack determines the final product distribution. youtube.comnih.gov

Formation via Rearrangement Mechanisms

While direct nitration is a common strategy, rearrangement reactions can also lead to the formation of substituted phenols.

Dienone Rearrangement Pathways

The dienone-phenol rearrangement is a notable acid-catalyzed reaction that converts a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol (B47542). wikipedia.orgpw.live This rearrangement proceeds through the formation of a carbocation intermediate, which is stabilized by the delocalization of the positive charge. pw.liveslideshare.net The driving force for this rearrangement is the formation of a stable aromatic system. pw.live

In the context of nitrophenol synthesis, a related pathway can occur. For instance, the reaction of certain phenols with nitrogen dioxide can lead to the formation of nitro-substituted cyclohexadienones. These intermediates can then undergo rearrangement to yield nitrophenols. researchgate.net The specific substitution pattern on the starting phenol and the reaction conditions influence the course of the reaction and the final products. researchgate.net

General Synthetic Principles Applicable to Substituted Nitrophenols

The synthesis of 3-chloro-4-methyl-2-nitrophenol is an exemplar of the broader strategies employed for the preparation of substituted nitrophenols. These strategies often involve the careful introduction of nitro and halogen groups onto a phenolic backbone.

Strategies for Introducing Nitro and Halogen Groups on Phenolic Rings

The introduction of a nitro group onto a phenolic ring is a classic example of electrophilic aromatic substitution. google.com Phenols are highly reactive towards nitration due to the activating effect of the hydroxyl group. chemguide.co.uk The conditions for nitration can be varied to control the degree of nitration and the isomer distribution. For example, dilute nitric acid at room temperature can be used for the mononitration of phenol, yielding a mixture of ortho- and para-nitrophenols. chemguide.co.ukyoutube.com More vigorous conditions, such as concentrated nitric acid, can lead to the formation of dinitro or trinitro products. chemguide.co.uk

The regioselectivity of nitration can be influenced by several factors, including the solvent, temperature, and the presence of catalysts. google.compaspk.org For instance, the use of phase-transfer catalysts or carrying out the reaction in microemulsion conditions has been explored to improve the selectivity for either the ortho or para isomer. paspk.org Protecting the hydroxyl group as an ester can also influence the regioselectivity, favoring the para product due to the increased steric hindrance of the acetyl group. stackexchange.com

The introduction of halogen atoms can be achieved through various methods, including direct halogenation or Sandmeyer-type reactions starting from an amino group. The order of introduction of the substituents is crucial. For instance, in the synthesis of 3-chloro-4-methyl-2-nitrophenol, starting with a molecule that already contains the chloro and methyl groups in the desired positions allows for a more controlled final nitration step.

Considerations for Multi-substituted Aromatic Synthesis

The synthesis of a multi-substituted aromatic compound like 3-chloro-4-methyl-2-nitrophenol requires a strategic approach, carefully considering the directing effects of the substituents at each step of the reaction pathway. The final arrangement of the chloro, methyl, and nitro groups relative to the hydroxyl group is a direct consequence of the order in which these substituents are introduced onto the aromatic ring. The principles of electrophilic aromatic substitution are paramount in determining the regiochemical outcome of the synthesis.

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring dictate the position of subsequent substitutions. wikipedia.orgchemistrytalk.org These directing effects are broadly categorized based on whether a group donates or withdraws electron density from the ring.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho, para-directors. savemyexams.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. With the exception of halogens, they are generally meta-directors. masterorganicchemistry.com Halogens are a unique case; they are deactivating yet are ortho, para-directing. wikipedia.orgquora.com

The synthesis of 3-chloro-4-methyl-2-nitrophenol involves the strategic placement of three different substituents—chloro, methyl, and nitro—in addition to the phenolic hydroxyl group. The relative directing power of these groups must be analyzed to devise a feasible synthetic route.

Table 1: Directing Effects of Relevant Substituents

| Substituent | Chemical Formula | Electronic Effect | Directing Effect |

|---|---|---|---|

| Hydroxyl | -OH | Strongly Activating | ortho, para |

| Methyl | -CH₃ | Activating | ortho, para |

| Chloro | -Cl | Deactivating | ortho, para |

A plausible synthetic strategy for 3-chloro-4-methyl-2-nitrophenol would likely start with a substituted phenol to leverage the strong directing effect of the hydroxyl group. A potential precursor is 4-methylphenol (p-cresol).

Proposed Synthetic Pathway:

Nitration of 4-methylphenol: The first step could involve the nitration of 4-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho, para-directors. savemyexams.com Since the hydroxyl group is a more powerful activating group than the methyl group, it will primarily control the position of the incoming electrophile (the nitronium ion, NO₂⁺). The positions ortho to the hydroxyl group are C2 and C6. The position para to the hydroxyl group is already occupied by the methyl group. Therefore, nitration of 4-methylphenol is expected to yield 4-methyl-2-nitrophenol.

Chlorination of 4-methyl-2-nitrophenol: The subsequent step would be the chlorination of 4-methyl-2-nitrophenol. At this stage, the directing effects of three substituents must be considered: the hydroxyl, methyl, and nitro groups.

The hydroxyl group is a strong ortho, para-director.

The methyl group is an ortho, para-director.

The nitro group is a strong meta-director. masterorganicchemistry.com

The combined influence of these groups will direct the incoming chloro substituent. The powerful activating and ortho, para-directing hydroxyl group will have a significant influence. The position para to the hydroxyl group is occupied by the methyl group. The position ortho to the hydroxyl group (C6) is sterically hindered by the adjacent methyl group. The other ortho position (C2) is occupied by the nitro group. The methyl group directs ortho to itself (C3 and C5). The nitro group directs meta to itself (C4 and C6).

In a scenario with multiple substituents, the most activating group generally dictates the position of the next substitution. libretexts.org In this case, the hydroxyl group is the most activating. It strongly activates the C6 position (ortho) and the C2 position (already substituted). The methyl group activates the C3 and C5 positions. The deactivating nitro group directs to the C4 (substituted) and C6 positions. The reinforcing directing effects towards the C6 position and the activation of the C3 position by the methyl group are key considerations. However, to achieve the target molecule, 3-chloro-4-methyl-2-nitrophenol, the chlorine must be introduced at the C3 position. This is ortho to the methyl group and meta to the hydroxyl group. For this to occur, the directing effect of the methyl group must be exploited.

An alternative synthetic approach could involve starting with 3-chloro-4-methylphenol.

Nitration of 3-chloro-4-methylphenol: In this molecule, the hydroxyl group is the strongest activating group and will direct the incoming nitro group to its ortho positions (C2 and C6). The chloro group is a deactivating ortho, para-director, and the methyl group is an activating ortho, para-director.

-OH directs to C2 and C6.

-CH₃ directs to C3 (occupied) and C5.

-Cl directs to C2, C4 (occupied), and C6.

The directing effects of the hydroxyl and chloro groups reinforce each other at the C2 and C6 positions. The nitration is therefore likely to produce a mixture of 3-chloro-4-methyl-2-nitrophenol and 3-chloro-4-methyl-6-nitrophenol. The separation of these isomers would be a critical step in the purification process. A synthesis for 3-chloro-4-methyl-6-nitrophenol has been described, highlighting the practical challenges of controlling regioselectivity in such systems. prepchem.com

The synthesis of multi-substituted aromatic compounds often results in the formation of isomeric products. vedantu.com The final yield of the desired product, 3-chloro-4-methyl-2-nitrophenol, would depend on the relative rates of reaction at the different available positions on the aromatic ring, which are influenced by both electronic and steric factors. libretexts.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Chloro-4-methyl-2-nitrophenol |

| Benzene |

| 4-methylphenol (p-cresol) |

| 4-methyl-2-nitrophenol |

| 3-chloro-4-methylphenol |

Mechanistic Organic Chemistry of 3 Chloro 4 Methyl 2 Nitrophenol and Analogues

Electrophilic Aromatic Substitution Mechanisms at Substituted Phenolic Sites

Phenols are highly susceptible to electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. byjus.combdu.ac.in The -OH group, a powerful activating group, increases electron density at the ortho and para positions through resonance, making these sites prime targets for electrophiles. bdu.ac.inquora.com This activation is so potent that reactions can often proceed without the need for a Lewis acid catalyst, which is typically required for the halogenation of benzene (B151609). byjus.comyoutube.com

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Formation of a sigma complex: The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commsu.eduwikipedia.org

Proton removal: A base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromaticity of the ring. byjus.com

In the case of 3-chloro-4-methyl-2-nitrophenol, the directing effects of the substituents must be considered. The hydroxyl group is a strong ortho, para-director. The methyl group is a weak ortho, para-director. The chloro group is a weak ortho, para-director, and the nitro group is a meta-director. The powerful activating and directing effect of the hydroxyl group typically dominates, guiding incoming electrophiles to the positions ortho and para to it. However, in 3-chloro-4-methyl-2-nitrophenol, the positions ortho and para to the hydroxyl group are already substituted. The position para to the hydroxyl group is occupied by the methyl group, and one ortho position is occupied by the nitro group, while the other is occupied by the chlorine atom. Therefore, further electrophilic substitution on the ring is less likely and would require forcing conditions.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Phenols react with dilute nitric acid to yield a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in With concentrated nitric acid, polysubstitution occurs, leading to products like picric acid (2,4,6-trinitrophenol). byjus.combdu.ac.in

Halogenation: Phenols readily react with bromine or chlorine. In polar solvents like water, this often leads to trisubstituted products. byjus.commlsu.ac.in To achieve monosubstitution, less polar solvents and low temperatures are employed. byjus.comyoutube.com

Sulfonation: The reaction of phenol (B47542) with sulfuric acid yields ortho- and para-hydroxybenzenesulfonic acid, with the product distribution being temperature-dependent. bdu.ac.inmlsu.ac.in

Friedel-Crafts Alkylation and Acylation: While the strong coordination of the phenolic oxygen to the Lewis acid catalyst can complicate these reactions, they are possible under specific conditions.

Nucleophilic Reactions at Halogenated Carbon Centers within Substituted Nitrophenols

While aromatic rings are typically electron-rich and thus react with electrophiles, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic attack. This is the basis of nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com The nitro group is a particularly potent activating group for S_NAr reactions. wikipedia.orgyoutube.com

The generally accepted mechanism for S_NAr is an addition-elimination process:

Nucleophilic attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The electron-withdrawing groups, especially when positioned ortho or para to the site of attack, stabilize this intermediate by delocalizing the negative charge. masterorganicchemistry.comquora.com

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. libretexts.orgmdpi.com The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. youtube.com

In 3-chloro-4-methyl-2-nitrophenol, the chlorine atom is positioned ortho to a nitro group. This arrangement strongly activates the halogenated carbon towards nucleophilic attack. The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The presence of other substituents on the ring, such as the methyl and hydroxyl groups, will also influence the reactivity.

The reactivity of aryl halides in S_NAr reactions is influenced by both the nature of the halogen and the activating groups. Interestingly, in S_NAr, the C-F bond, despite being the strongest carbon-halogen bond, often leads to the fastest reaction rate. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com

Reduction Mechanisms of Nitro Groups in Nitrophenols

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, most notably for the production of anilines. wikipedia.org A variety of reducing agents and conditions can be employed, and the reaction can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. wikipedia.orgnih.gov

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂) are effective for the reduction of nitro groups. wikipedia.orgcommonorganicchemistry.com Zinc in acidic conditions can also be used. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for the selective reduction of one nitro group in the presence of others. wikipedia.org

The mechanism of nitro group reduction can be complex and depends on the specific reagents and reaction conditions. In general, the reduction proceeds in a stepwise manner. For instance, the Haber-Lukashevich mechanism describes the hydrogenation of nitrobenzene. orientjchem.org In some biological or enzymatic reductions, the reaction proceeds via a one-electron transfer to form a nitro anion radical, which can then be further reduced to nitroso, hydroxylamino, and finally amino derivatives. nih.gov Oxygen-insensitive nitroreductases, however, can reduce nitroaromatic compounds via two-electron transfers. nih.gov

For a molecule like 3-chloro-4-methyl-2-nitrophenol, the choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the chloro group (hydrodehalogenation).

Reaction Kinetics and Thermodynamics in Derivatization

The derivatization of nitrophenols, for example, through reactions like etherification or esterification of the phenolic hydroxyl group, is governed by the principles of chemical kinetics and thermodynamics. The rates and equilibrium positions of these reactions are influenced by factors such as the structure of the reactants, the solvent, temperature, and the presence of catalysts.

For instance, the etherification of 3-chloro-4-methyl-2-nitrophenol to form an ether derivative would involve the reaction of the corresponding phenoxide with an alkylating agent. The rate of this S_N2 reaction would depend on the concentration of both the phenoxide and the alkylating agent, as well as the steric hindrance around the reacting centers.

Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity and equilibrium position of a reaction. For adsorption processes, which can be a model for the initial interaction in a derivatization reaction, studies have shown that for some nitrophenols, the process is spontaneous and exothermic. researchgate.net

The kinetics of derivatization reactions are often studied to optimize reaction conditions for yield and selectivity. For example, in the analysis of nitrophenols by gas chromatography, derivatization is often employed to improve volatility and chromatographic performance. researchgate.net Understanding the kinetics of the derivatization reaction is essential for developing a robust analytical method.

Interactive Data Table:

Advanced Analytical Techniques for Characterization and Quantitation in Research

Spectroscopic Analysis in Elucidating Molecular Structure and Dynamics

Spectroscopic techniques are fundamental in determining the structural features and dynamic behavior of 3-chloro-4-methyl-2-nitrophenol. By interacting with electromagnetic radiation, molecules reveal a wealth of information about their atomic arrangement and bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 3-chloro-4-methyl-2-nitrophenol. guidechem.com Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and coupling constants of the proton signals offer a map of the proton connectivity and their spatial relationships. For instance, in related nitrophenol compounds, aromatic protons typically appear in the downfield region of the spectrum. rsc.orgchemicalbook.com The integration of the signals corresponds to the number of protons, further aiding in structural confirmation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-chloro-4-methyl-2-nitrophenol gives rise to a distinct signal, with its chemical shift influenced by the neighboring atoms and functional groups (hydroxyl, chloro, methyl, and nitro groups). For a similar compound, 2-chloro-4-nitrophenol (B164951), ¹³C NMR signals have been reported, providing a reference for the expected chemical shift ranges in 3-chloro-4-methyl-2-nitrophenol. chemicalbook.com

Table 1: Predicted and Reported NMR Data for Related Nitrophenol Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| 3-Methyl-2-nitrophenol | ¹H | 10.1 (OH), 7.28 (d), 6.90 (d), 6.72 (t), 2.49 (s) | s, d, d, t, s | chemicalbook.com |

| 3-Methyl-4-nitrophenol (B363926) | ¹H | - | - | chemicalbook.com |

| 2-Chloro-4-nitrophenol | ¹³C | - | - | chemicalbook.com |

| 3-Methyl-2-nitrophenol | ¹³C | - | - | chemicalbook.com |

| 4-Nitrophenol (B140041) | ¹H | 8.21 (d), 6.98 (d), 6.57 (s, br) | d, d, s | rsc.orghmdb.ca |

| 4-Methylphenol | ¹H | 7.03 (d), 6.75 (d), 4.17 (s, br), 2.25 (s) | d, d, s, s | rsc.org |

| 3-Methylphenol | ¹H | 7.13 (t), 6.75-6.62 (m), 4.98 (s, br), 2.25 (s) | t, m, s, s | rsc.org |

This table presents a compilation of NMR data for structurally related compounds to provide context for the analysis of 3-chloro-4-methyl-2-nitrophenol. The data is sourced from various scientific publications.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions within the molecule. The resulting spectrum displays characteristic bands for the O-H, C-H, C=C, C-Cl, and N-O bonds in 3-chloro-4-methyl-2-nitrophenol. For example, the hydroxyl group (O-H) stretching vibration typically appears as a broad band in the high-frequency region of the spectrum. The nitro group (NO₂) exhibits strong symmetric and asymmetric stretching vibrations. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The combination of FTIR and Raman data allows for a comprehensive vibrational analysis, aiding in the confirmation of the molecular structure. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Nitrophenolic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H | Stretching | 3200-3600 | researchgate.net |

| C-H (aromatic) | Stretching | 3000-3100 | researchgate.net |

| C-H (methyl) | Stretching | 2850-2960 | researchgate.net |

| C=C (aromatic) | Stretching | 1400-1600 | researchgate.net |

| NO₂ | Asymmetric Stretching | 1500-1560 | actachemicamalaysia.com |

| NO₂ | Symmetric Stretching | 1335-1385 | actachemicamalaysia.com |

| C-Cl | Stretching | 600-800 | - |

This table outlines the general regions where key functional groups in nitrophenolic compounds are expected to show vibrational bands in FTIR and Raman spectra. The exact positions can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. researchgate.netresearchgate.net The presence of the aromatic ring and the nitro and hydroxyl substituents in 3-chloro-4-methyl-2-nitrophenol gives rise to characteristic absorption bands.

The UV-Vis spectrum of nitrophenols is typically characterized by one or more strong absorption maxima. The position and intensity of these bands are influenced by the solvent polarity and the pH of the solution, due to the potential for deprotonation of the phenolic hydroxyl group. This technique is often used in conjunction with chromatography for quantitative analysis. lcms.cz

Mass Spectrometry (MS) Techniques (GC-MS, HPLC-MS/MS, LC-APCI-MS) for Identification of Compounds and Metabolites

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds and their metabolites. When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), MS provides a high degree of selectivity and sensitivity.

GC-MS is suitable for the analysis of volatile and thermally stable compounds like 3-chloro-4-methyl-2-nitrophenol, sometimes requiring derivatization to improve chromatographic properties. researchgate.netlcms.cz The mass spectrum obtained provides the molecular weight of the compound and a unique fragmentation pattern that serves as a molecular fingerprint.

HPLC-MS/MS, including techniques like LC-APCI-MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry), is a versatile method for analyzing a wide range of compounds, including those that are not amenable to GC. shimadzu.comfrontiersin.org This technique allows for the separation of complex mixtures followed by highly selective and sensitive detection. In metabolic studies, HPLC-MS/MS is crucial for identifying and quantifying metabolites of 3-chloro-4-methyl-2-nitrophenol in biological matrices. frontiersin.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating 3-chloro-4-methyl-2-nitrophenol from other components in a mixture, which is a critical step for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantitative analysis of 3-chloro-4-methyl-2-nitrophenol. phmethods.netchromatographyonline.comresearchgate.net The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The differential partitioning of the analytes between the two phases allows for their separation.

By using a suitable stationary phase, such as a C18 column, and an optimized mobile phase, 3-chloro-4-methyl-2-nitrophenol can be effectively separated from its isomers and potential impurities. lcms.czfrontiersin.org Detection is typically achieved using a UV-Vis detector set at the wavelength of maximum absorbance for the compound. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of a series of standards. This allows for the precise determination of the concentration of 3-chloro-4-methyl-2-nitrophenol in a sample. phmethods.netchromatographyonline.com HPLC methods can be validated to ensure their accuracy, precision, linearity, and robustness. phmethods.net

Table 3: Summary of Analytical Techniques and Their Applications for 3-Chloro-4-methyl-2-nitrophenol

| Technique | Application | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. guidechem.comrsc.orgchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com |

| FTIR and Raman | Vibrational Analysis | Presence of functional groups, molecular fingerprint. researchgate.netresearchgate.netnih.govresearchgate.netactachemicamalaysia.com |

| UV-Vis Spectroscopy | Electronic Transitions | Conjugated systems, quantitative analysis. researchgate.netresearchgate.netlcms.cz |

| GC-MS | Identification and Quantitation | Molecular weight, fragmentation pattern. researchgate.netlcms.cz |

| HPLC-MS/MS | Identification and Quantitation | Separation of complex mixtures, metabolite identification. shimadzu.comfrontiersin.org |

| HPLC-UV | Purity and Quantitative Analysis | Concentration, presence of impurities. lcms.czfrontiersin.orgphmethods.netchromatographyonline.comresearchgate.net |

This table provides a concise overview of the primary analytical techniques discussed and their specific roles in the study of 3-chloro-4-methyl-2-nitrophenol.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of nitrophenolic compounds. researchgate.net It is well-suited for separating volatile species and identifying metabolites formed during degradation processes. nih.gov For instance, in the analysis of 3-methyl-4-nitrophenol, a compound structurally similar to 3-Chloro-4-methyl-2-nitrophenol, GC-MS has been employed to identify degradation intermediates like methylhydroquinone (B43894) (MHQ) and methyl-1,4-benzoquinone (MBQ). nih.gov

However, the direct analysis of nitrophenols by GC can be challenging due to potential interactions with the capillary column, which can decrease sensitivity. researchgate.net To overcome this, derivatization is often employed. This chemical modification process converts the phenols into more volatile and less polar derivatives, enhancing their detectability. researchgate.net For example, derivatization of 3-methyl-4-nitrophenol with N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) has been used prior to GC/MS analysis to determine its concentration in water samples. researchgate.net Silylation increases the volatility of phenols, making them more amenable to GC-MS analysis. The validation of such methods often demonstrates excellent performance, with high linearity (R² > 0.998) and extraction efficiency (92.1%). researchgate.net

Table 1: GC-MS Parameters for Analysis of a Related Compound (3-methyl-4-nitrophenol) This table is illustrative of typical parameters used for similar compounds.

| Parameter | Value/Condition | Source |

| Instrument | Thermo Fisher Trace GC Ultra with ITQ 900 ion trap MS | nih.gov |

| Column | HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) | nih.gov |

| Analysis Method | GC-MS with selected ion monitoring | researchgate.net |

| Derivatization Agent | N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) | researchgate.net |

| Retention Time (3M4NP) | 13.5 min | nih.gov |

| Retention Time (MBQ) | 11.7 min | nih.gov |

| Retention Time (MHQ) | 8.9 min | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for screening degradation products. libretexts.orgtanta.edu.eg Its primary use in this context is to qualitatively track the consumption of reactants and the formation of products over time. youtube.com

The process involves spotting a small sample (aliquot) of the reaction mixture onto a TLC plate alongside pure samples of the starting material and sometimes a "co-spot" containing both the reaction mixture and the starting material. libretexts.org The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the product will appear and intensify. libretexts.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible. libretexts.org

In the study of nitrophenol degradation, TLC has been used to identify metabolites. For example, during the degradation of 2-chloro-4-nitrophenol by Arthrobacter sp. SJCon, TLC was one of the methods used to detect and identify chlorohydroquinone (B41787) as a key intermediate. nih.gov This demonstrates the utility of TLC as a preliminary screening tool before more complex quantitative analysis is performed. nih.gov

Electrochemical Analytical Approaches

Application of Microbial Electrolysis Cells (MEC) in Degradation Studies

Microbial Electrolysis Cells (MECs) are an innovative bioelectrochemical technology being explored for the degradation of persistent organic pollutants, including chlorinated nitrophenols. nih.goveeer.org An MEC utilizes electrochemically active microorganisms at an anode to break down organic matter, generating electrons and protons. nih.gov These electrons travel to a cathode where they can drive reductive degradation of target contaminants. nih.goveeer.org

The degradation of 2-chloro-4-nitrophenol (2C4NP), a close structural analog of 3-Chloro-4-methyl-2-nitrophenol, has been successfully demonstrated in the cathode chamber of an MEC. eeer.org Research showed that 2C4NP could be completely degraded within 72 hours. eeer.org The study identified several degradation intermediates, including 2-chloro-4-aminophenol, 4-aminophenol, and 2-chlorophenol, indicating that the degradation proceeds through reduction of the nitro group and subsequent dechlorination. eeer.org The efficiency of this process is influenced by operational parameters such as the applied voltage, with an applied voltage of 0.5 V shown to accelerate degradation. eeer.org

Table 2: Degradation of 2-chloro-4-nitrophenol (2C4NP) in a Microbial Electrolysis Cell (MEC) This data illustrates the application of MECs to a structurally similar compound.

| Parameter | Observation | Source |

| System | Microbial Electrolysis Cell (MEC) | eeer.org |

| Contaminant | 2-chloro-4-nitrophenol (2C4NP) | eeer.org |

| Degradation Time | Complete degradation within 72 hours | eeer.org |

| Key Intermediates | 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol | eeer.org |

| Proposed Mechanism | Reduction, dechlorination, denitrification, and assimilation | eeer.org |

Ion Detection Methods (e.g., Nitrite (B80452) and Chloride Ion Quantification)

The degradation of chlorinated and nitrated phenols like 3-Chloro-4-methyl-2-nitrophenol is expected to release chloride (Cl⁻) and nitrite (NO₂⁻) ions into the medium. The quantification of these ions provides a direct measure of the breakdown of the parent compound. nih.govacs.org

Studies on the degradation of 2-chloro-4-nitrophenol by various bacterial strains, such as Rhodococcus imtechensis and Arthrobacter sp., have confirmed the stoichiometric release of both nitrite and chloride ions. nih.govacs.orgresearchgate.net This release is a key indicator that the aromatic ring has been cleaved and the substituents have been mineralized.

Colorimetric methods are commonly used for the quantification of these ions. acs.orgresearchgate.net Nitrite concentration is often determined spectrophotometrically by reacting the sample with reagents like N-(1-naphthyl)ethylenediamine and sulfanilamide, which forms a colored azo dye that can be measured, typically around 540 nm. researchgate.net Chloride ions can be quantified by reacting them with mercuric thiocyanate, which forms a colored complex that is measured at approximately 460 nm. researchgate.net These ion detection methods are crucial for confirming the extent of degradation in bioremediation studies. acs.org

Table 3: Methods for Nitrite and Chloride Ion Quantification Based on methods used for the degradation of 2-chloro-4-nitrophenol.

| Ion | Reagents | Detection Wavelength | Source |

| Nitrite (NO₂⁻) | Sulfanilamide, N-(1-naphthyl)ethylenediamine | 540 nm | researchgate.net |

| Chloride (Cl⁻) | Ferric nitrate (B79036), Mercuric thiocyanate | 460 nm | researchgate.net |

Environmental Biotransformation and Biodegradation Studies

Microbial Degradation Pathways of Substituted Nitrophenols

The microbial breakdown of substituted nitrophenols is a multifaceted process involving several key enzymatic reactions. The initial attack on the aromatic ring is crucial as it reduces the compound's toxicity and prepares it for further degradation. Based on studies of analogous compounds like 2-chloro-4-nitrophenol (B164951) (2C4NP) and 3-methyl-4-nitrophenol (B363926) (3M4NP), the degradation of 3-Chloro-4-methyl-2-nitrophenol is likely to proceed through one or more of the following mechanisms.

Oxidative denitration is a common initial step in the aerobic degradation of nitrophenols. This process is catalyzed by monooxygenase enzymes, which hydroxylate the aromatic ring and lead to the release of the nitro group as nitrite (B80452) (NO₂⁻). For instance, the degradation of p-nitrophenol (PNP) by various bacteria, including Moraxella and Pseudomonas species, begins with a monooxygenase-catalyzed removal of the nitro group to form hydroquinone (B1673460). nih.govacs.org Similarly, a two-component p-nitrophenol monooxygenase in Rhodococcus imtechensis RKJ300 is responsible for initiating the catabolism of 2-chloro-4-nitrophenol (2C4NP). acs.org In the case of 3-Chloro-4-methyl-2-nitrophenol, a similar oxidative attack could lead to the formation of a chlorinated methyl-catechol or hydroquinone derivative, with the concurrent release of a nitrite ion. The enzyme p-nitrophenol 4-monooxygenase (PnpA) from Burkholderia sp. strain SJ98, which is known to act on both PNP and 2C4NP, has been shown to catalyze the monooxygenation of 3-methyl-4-nitrophenol to methyl-1,4-benzoquinone. asm.orgnih.gov This suggests that such enzymes possess a degree of substrate flexibility that might accommodate 3-Chloro-4-methyl-2-nitrophenol.

Under certain conditions, particularly anaerobic or in the presence of specific microbial strains, the initial step can be the reduction of the nitro group. This pathway involves the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. This reduction makes the aromatic ring more susceptible to subsequent oxidative attack. While oxidative pathways are more common for many nitrophenol-degrading bacteria, some strains, like Rhodococcus imtechensis RKJ300, have been shown to employ both oxidative and reductive mechanisms for the transformation of nitrophenols. nih.govacs.org For 3-Chloro-4-methyl-2-nitrophenol, a reductive pathway would yield 3-Chloro-4-methyl-2-aminophenol. This amino-derivative is generally less toxic and more readily degradable than its nitro-counterpart.

The presence of a chlorine atom on the aromatic ring introduces another target for microbial enzymatic attack. Dehalogenation, the removal of this halogen, can occur through several mechanisms.

Reductive Dehalogenation: This process involves the replacement of a chlorine atom with a hydrogen atom and is a key step in the degradation of many chlorinated aromatic compounds, often occurring under anaerobic conditions. enviro.wiki However, an unusual aerobic reductive dehalogenation has been reported. Burkholderia sp. strain SJ98 initiates the degradation of 2C4NP by reductively removing the chlorine atom to form p-nitrophenol (PNP). nih.govnih.govresearchgate.net This is a significant finding, as it represents a novel initiation mechanism for the aerobic degradation of chloronitroaromatic compounds. nih.gov A similar initial step for 3-Chloro-4-methyl-2-nitrophenol would result in the formation of 4-methyl-2-nitrophenol.

Oxygenolytic Dehalogenation: In this mechanism, a monooxygenase or dioxygenase enzyme incorporates one or two atoms of molecular oxygen into the substrate, leading to the removal of the halogen substituent and the formation of a catechol.

Hydrolytic Dehalogenation: This involves the replacement of the chlorine atom with a hydroxyl group from water, catalyzed by a dehalogenase enzyme.

In the degradation of 2C4NP by Rhodococcus imtechensis RKJ300 and Burkholderia sp. RKJ 800, the initial oxidative removal of the nitro group forms chlorohydroquinone (B41787) (CHQ). nih.govnih.govplos.org This intermediate is then dehalogenated to hydroquinone (HQ), demonstrating a sequential removal of the substituents. nih.govnih.gov

Following the initial removal of substituents, the resulting dihydroxy-aromatic intermediate (such as a catechol, hydroquinone, or their derivatives) undergoes cleavage of the aromatic ring. This is a critical step catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, breaking its stable structure. dntb.gov.ua

There are two primary modes of ring cleavage:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

In the degradation of PNP and 2C4NP, intermediates like hydroquinone and benzenetriol are cleaved to form aliphatic acids such as maleylacetic acid. nih.govnih.govplos.org This is then funneled into central metabolic routes like the β-ketoadipate pathway, ultimately leading to complete mineralization into carbon dioxide and water. nih.gov

Interactive Table: Potential Degradation Intermediates

The table below outlines the potential initial intermediates in the degradation of 3-Chloro-4-methyl-2-nitrophenol, based on established pathways for analogous compounds.

| Initial Reaction | Enzyme Type | Potential Intermediate | Analogous Compound & Pathway |

| Reductive Dehalogenation | Reductive Dehalogenase | 4-Methyl-2-nitrophenol | 2-Chloro-4-nitrophenol in Burkholderia sp. SJ98 nih.govnih.gov |

| Oxidative Denitration | Monooxygenase | 3-Chloro-4-methylcatechol | p-Nitrophenol degradation nih.govacs.org |

| Nitro Group Reduction | Nitroreductase | 3-Chloro-4-methyl-2-aminophenol | General reductive pathway nih.govacs.org |

Microbial Consortia and Isolated Strains in Nitrophenol Degradation

The biodegradation of substituted nitrophenols is carried out by a diverse range of microorganisms, often found in contaminated soils and industrial effluents. Both single, highly specialized strains and complex microbial consortia have been shown to effectively mineralize these compounds.

Several bacterial genera have demonstrated the ability to degrade nitrophenols and their chlorinated derivatives, utilizing them as sole sources of carbon, nitrogen, and energy.

Burkholderia sp. : This genus is particularly versatile in degrading aromatic compounds. Burkholderia sp. strain SJ98 is notable for its ability to degrade 2-chloro-4-nitrophenol (2C4NP), p-nitrophenol (PNP), and 3-methyl-4-nitrophenol (3M4NP). asm.orgnih.govnih.govnih.gov It employs a novel aerobic reductive dehalogenation to initiate 2C4NP degradation and possesses a gene cluster that is also responsible for breaking down 3M4NP. nih.govnih.gov Another strain, Burkholderia sp. RKJ 800, degrades 2C4NP through a different pathway involving chlorohydroquinone and hydroquinone intermediates, highlighting the metabolic diversity even within the same genus. nih.govplos.org

Rhodococcus imtechensis : Strain RKJ300, isolated from pesticide-contaminated soil, can utilize 4-nitrophenol (B140041), 2,4-dinitrophenol, and 2-chloro-4-nitrophenol as sole carbon and energy sources. nih.govacs.orgnih.gov Its degradation of 2C4NP proceeds via the formation of chlorohydroquinone and hydroquinone, involving both oxidative and reductive steps. nih.govacs.org Members of the Rhodococcus genus are known for their robust enzymatic systems capable of handling a wide array of xenobiotic compounds. acs.org

Bacillus subtilis : Species within the genus Bacillus have been identified in the degradation of various xenobiotic compounds, including nitrophenols. nih.govresearchgate.net For instance, Bacillus subtilis RKJ 700 has been shown to decolorize 4-chloro-2-nitrophenol (B165678). researchgate.net These gram-positive bacteria are known for their resilience and ability to form endospores, which may aid their survival in contaminated environments.

Pseudomonas sp. : This genus is well-known for its metabolic prowess in degrading environmental pollutants. Pseudomonas sp. JHN utilizes 4-chloro-3-nitrophenol (B1362549) as a sole carbon and energy source, degrading it via the intermediate 4-chlororesorcinol. nih.gov Genetically engineered Pseudomonas species have also been developed for the enhanced degradation of chloronitrophenols. nih.gov

Exiguobacterium sp. : Members of this genus have been implicated in the degradation of xenobiotics. For example, Exiguobacterium sp. PMA metabolizes 4-chloro-2-nitrophenol. researchgate.net More broadly, species like Exiguobacterium sp. RIT 594 have been studied for their ability to degrade recalcitrant polymers like polystyrene, suggesting the presence of powerful oxidative enzymatic machinery that could potentially be active on other aromatic compounds. nih.gov

Interactive Table: Degrading Bacterial Species and Their Substrates

This table summarizes key bacterial species and the substituted nitrophenols they have been shown to degrade, providing context for the potential microbial breakdown of 3-Chloro-4-methyl-2-nitrophenol.

| Bacterial Species | Degraded Compound(s) | Key Intermediate(s) | Reference(s) |

| Burkholderia sp. SJ98 | 2-Chloro-4-nitrophenol, 3-Methyl-4-nitrophenol | p-Nitrophenol, Methylhydroquinone (B43894) | nih.govnih.govnih.gov |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | nih.govplos.org |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol, 4-Nitrophenol | Chlorohydroquinone, Hydroquinone | nih.govacs.org |

| Pseudomonas sp. JHN | 4-Chloro-3-nitrophenol | 4-Chlororesorcinol | nih.gov |

| Exiguobacterium sp. PMA | 4-Chloro-2-nitrophenol | Not specified | researchgate.net |

| Bacillus subtilis RKJ 700 | 4-Chloro-2-nitrophenol | Not specified | researchgate.net |

Enzyme Systems Involved in Catabolism

The microbial catabolism of 3-Chloro-4-methyl-2-nitrophenol and structurally similar compounds is initiated by a variety of enzyme systems. These enzymes work in concert to systematically dismantle the aromatic ring and remove the substituent groups. Key enzyme classes involved in this process include monooxygenases, reductases, dehalogenases, and dioxygenases.

Monooxygenases: These enzymes play a crucial role in the initial attack on the aromatic ring. For instance, a two-component para-nitrophenol monooxygenase has been identified in Rhodococcus imtechensis RKJ300, which is involved in the catabolism of 2-chloro-4-nitrophenol (2C4NP), a related compound. nih.gov This type of enzyme typically hydroxylates the aromatic ring, making it more susceptible to subsequent enzymatic reactions. nih.gov In the degradation of 3-methyl-4-nitrophenol (3M4NP) by Burkholderia sp. strain SJ98, a para-nitrophenol 4-monooxygenase (PnpA) catalyzes the monooxygenation of 3M4NP. nih.govnih.gov Similarly, in Pseudomonas sp. strain TSN1, a monooxygenase encoded by the mnpA1 gene is responsible for the initial degradation step of 3M4NP. nih.gov

Reductases: Reductases are involved in the reduction of nitro groups and quinone intermediates. In the degradation of 3M4NP by Burkholderia sp. strain SJ98, a 1,4-benzoquinone (B44022) reductase (PnpB) catalyzes the reduction of methyl-1,4-benzoquinone (MBQ) to methylhydroquinone (MHQ). nih.govnih.gov This step is significant as it can prevent product inhibition of the initial monooxygenase. asm.org The purified product of the mnpA2 gene in Pseudomonas sp. strain TSN1 also functions as a reductase, efficiently converting MBQ to MHQ. nih.gov In other instances, the nitro group itself is the target of reduction, leading to the formation of aminophenols, a common initial step in the degradation of nitrophenolic compounds.

Dehalogenases: These enzymes are responsible for the removal of halogen substituents from the aromatic ring. In the degradation of 2C4NP by Rhodococcus imtechensis RKJ300, the chloro group is removed before the aromatic ring is cleaved. nih.gov The dehalogenation can occur either reductively or hydrolytically. For example, 4-chlorobenzoyl-CoA dehalogenase catalyzes the hydrolytic removal of a chloride ion from an aromatic ring. nih.gov

Dioxygenases: Dioxygenases are critical for the cleavage of the aromatic ring, a key step in the complete mineralization of the compound. Hydroquinone dioxygenases, for example, catalyze the dioxygenation of hydroquinone and its substituted derivatives. nih.govnih.gov In Burkholderia sp. strain SJ98, the enzyme PnpCD is a ring-cleavage dioxygenase that acts on methylhydroquinone. nih.gov Similarly, in the degradation of 3M4NP by Pseudomonas sp. strain TSN1, a meta-cleavage dioxygenase encoded by the mnpC gene is involved. nih.gov

The following table summarizes the key enzyme systems and their roles in the catabolism of 3-Chloro-4-methyl-2-nitrophenol and related compounds.

| Enzyme Class | Specific Enzyme (Gene) | Organism | Substrate | Product | Function | Reference |

| Monooxygenase | para-Nitrophenol 4-monooxygenase (PnpA) | Burkholderia sp. strain SJ98 | 3-Methyl-4-nitrophenol (3M4NP) | Methyl-1,4-benzoquinone (MBQ) | Initial oxidative attack on the aromatic ring. nih.govnih.gov | nih.gov, nih.gov |

| Monooxygenase | MnpA1 | Pseudomonas sp. strain TSN1 | 3-Methyl-4-nitrophenol (3M4NP) | Not specified | Initial degradation of 3M4NP. nih.gov | nih.gov |

| Reductase | 1,4-Benzoquinone reductase (PnpB) | Burkholderia sp. strain SJ98 | Methyl-1,4-benzoquinone (MBQ) | Methylhydroquinone (MHQ) | Reduction of the benzoquinone intermediate. nih.govnih.gov | nih.gov, nih.gov |

| Reductase | MnpA2 | Pseudomonas sp. strain TSN1 | Methyl p-benzoquinone (MBQ) | Methylhydroquinone (MHQ) | Reduction of the benzoquinone intermediate. nih.gov | nih.gov |

| Dehalogenase | 4-Chlorobenzoyl-CoA dehalogenase | Not specified | 4-Chlorobenzoyl-CoA | 4-Hydroxybenzoyl-CoA | Hydrolytic removal of chloride. nih.gov | nih.gov |

| Dioxygenase | PnpCD | Burkholderia sp. strain SJ98 | Methylhydroquinone (MHQ) | 2-Methyl-4-hydroxymuconic semialdehyde | Ring cleavage of the hydroquinone intermediate. nih.gov | nih.gov |

| Dioxygenase | Meta-cleavage dioxygenase (mnpC) | Pseudomonas sp. strain TSN1 | Methylhydroquinone (MHQ) | 2-Hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ) | Ring cleavage of the hydroquinone intermediate. nih.gov | nih.gov |

Identification of Key Metabolites and Degradation Intermediates

The biodegradation of 3-Chloro-4-methyl-2-nitrophenol proceeds through a series of intermediate compounds. The identification of these metabolites is crucial for elucidating the degradation pathway.

During the breakdown of 3-Chloro-4-methyl-2-nitrophenol and related compounds, several phenolic intermediates are formed.

Aminophenols: The reduction of the nitro group is a common initial step, leading to the formation of aminophenols. For example, the reduction of 3-chloro-4-nitrophenol (B188101) can form 3-chloro-4-aminophenol. In the degradation of 4-chloro-2-nitrophenol by Exiguobacterium sp. PMA, 4-chloro-2-aminophenol and subsequently 2-aminophenol (B121084) were identified as metabolites. researchgate.net

Hydroquinones: Hydroquinones are frequently observed intermediates. In the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300, both chlorohydroquinone and hydroquinone were detected. acs.orgnih.gov

Chlorohydroquinones: As mentioned, chlorohydroquinone is an intermediate in the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300. acs.orgnih.gov It is also a ring cleavage substrate in the degradation of 2C4NP by Burkholderia sp. strain SJ98 and Arthrobacter sp. strain SJCon. nih.gov

Methylhydroquinone: In the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 and Pseudomonas sp. strain TSN1, methylhydroquinone is a key intermediate formed from the reduction of methyl-1,4-benzoquinone. nih.govnih.govnih.gov

Benzoquinone derivatives are formed as initial oxidation products of nitrophenols. In the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98, methyl-1,4-benzoquinone is the first identified intermediate. nih.govnih.gov Similarly, in the degradation of 2-chloro-4-nitrophenol by the same strain, chloro-1,4-benzoquinone is formed. asm.org

The table below details the identified metabolites and intermediates in the degradation of 3-Chloro-4-methyl-2-nitrophenol and related compounds.

| Metabolite Class | Specific Metabolite | Precursor Compound | Degrading Organism | Reference |

| Aminophenols | 3-Chloro-4-aminophenol | 3-Chloro-4-nitrophenol | Not specified | |

| Aminophenols | 4-Chloro-2-aminophenol | 4-Chloro-2-nitrophenol | Exiguobacterium sp. PMA | researchgate.net |

| Aminophenols | 2-Aminophenol | 4-Chloro-2-aminophenol | Exiguobacterium sp. PMA | researchgate.net |

| Hydroquinones | Hydroquinone | 2-Chloro-4-nitrophenol | Rhodococcus imtechensis RKJ300 | acs.org, nih.gov |

| Chlorohydroquinones | Chlorohydroquinone | 2-Chloro-4-nitrophenol | Rhodococcus imtechensis RKJ300, Burkholderia sp. strain SJ98, Arthrobacter sp. strain SJCon | nih.gov, acs.org, nih.gov |

| Methylhydroquinone | Methylhydroquinone | Methyl-1,4-benzoquinone | Burkholderia sp. strain SJ98, Pseudomonas sp. strain TSN1 | nih.gov, nih.gov, nih.gov |

| Benzoquinone Derivatives | Methyl-1,4-benzoquinone | 3-Methyl-4-nitrophenol | Burkholderia sp. strain SJ98 | nih.gov, nih.gov |

| Benzoquinone Derivatives | Chloro-1,4-benzoquinone | 2-Chloro-4-nitrophenol | Burkholderia sp. strain SJ98 | asm.org |

Factors Influencing Biodegradation Rates and Pathways

The efficiency and pathway of 3-Chloro-4-methyl-2-nitrophenol biodegradation are not constant but are influenced by various environmental and substrate-related factors.

The concentration of the substrate can significantly impact the rate of biodegradation. High concentrations of xenobiotic compounds can be toxic to microorganisms, inhibiting their metabolic activity. For instance, Exiguobacterium sp. PMA could degrade 4-chloro-2-nitrophenol up to a concentration of 0.6 mM. researchgate.net In another study, Pseudomonas sp. JHN was able to completely degrade 100 ppm of 4-chloro-3-nitrophenol in soil microcosms. nih.gov The degradation of p-nitrophenol and 4-chlorophenol (B41353) by Stenotrophomonas sp. was also shown to be concentration-dependent. oup.com

The presence or absence of oxygen is a critical factor determining the biodegradation pathway.

Aerobic Degradation: Under aerobic conditions, the initial steps of degradation typically involve oxidative reactions catalyzed by monooxygenases or dioxygenases, leading to the removal of nitro groups and hydroxylation of the aromatic ring. acs.orgnih.gov For example, the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300 occurs under aerobic conditions. nih.gov

Anaerobic Degradation: In the absence of oxygen, reductive pathways are more common. The initial step is often the reduction of the nitro group to an amino group. researchgate.net For instance, the anaerobic transformation of mononitrophenols and dinitrophenols begins with their reduction to the corresponding aminophenols. researchgate.net In a co-immobilized mixed culture system, the degradation of 4-chloro-2-nitrophenol involved a coupled reductive and oxidative process. dntb.gov.ua

Influence of Co-substrates

The biodegradation of nitrophenols, including 3-Chloro-4-methyl-2-nitrophenol, can be significantly influenced by the presence of other carbon sources, known as co-substrates. The availability of a readily metabolizable substrate can enhance the degradation of the target pollutant through various mechanisms, including supporting microbial growth and inducing the necessary enzymatic machinery.

Studies on related nitrophenols have demonstrated the importance of co-substrates. For instance, in the biodegradation of p-nitrophenol (PNP), the presence of acetate (B1210297) as a co-substrate was found to be crucial for maintaining the structural and functional integrity of aerobic microbial granules, which were responsible for the degradation. nih.gov When PNP was the sole carbon source, it led to the disintegration of these granules, highlighting the supportive role of the co-substrate. nih.gov Similarly, the addition of glucose has been shown to facilitate the biodegradation of PNP, with an optimal ratio of glucose to PNP enhancing the degradation rate. frontiersin.org However, excessive amounts of a readily biodegradable co-substrate like glucose can sometimes negatively impact the degradation of the target pollutant, as microorganisms may preferentially consume the more accessible carbon source. frontiersin.org

In the context of chlorinated nitrophenols, a study on 4-chloro-2-nitrophenol (4C2NP) by a marine Bacillus sp. strain MW-1 revealed that the decolorization and biotransformation of 4C2NP occurred only in the presence of an additional carbon source. nih.gov This indicates that for some microorganisms, the degradation of complex and potentially toxic compounds like substituted nitrophenols is a co-metabolic process, requiring another substrate to provide the necessary energy and reducing power. The degradation of PNP and 4-chlorophenol (4-CP) by Stenotrophomonas sp. LZ-1 showed that the presence of 4-CP as a co-substrate significantly accelerated the degradation of PNP. oup.com This was attributed to the increased biomass supported by the degradation of 4-CP. oup.com

While direct studies on the influence of co-substrates on the biodegradation of 3-Chloro-4-methyl-2-nitrophenol are limited, the available evidence from structurally similar compounds strongly suggests that the presence of suitable co-substrates would likely enhance its biodegradation by supporting microbial populations and potentially inducing the required catabolic pathways.

Bioremediation Potential of 3-Chloro-4-methyl-2-nitrophenol Contamination

The bioremediation of sites contaminated with 3-Chloro-4-methyl-2-nitrophenol holds promise as a cost-effective and environmentally friendly cleanup strategy. This approach utilizes the metabolic capabilities of microorganisms to degrade or transform the pollutant into less harmful substances.

Soil Microcosm Studies and Bioaugmentation Strategies

Soil microcosm studies are crucial for evaluating the feasibility of bioremediation under controlled laboratory conditions that simulate a natural soil environment. These studies help in understanding the fate of the contaminant and the effectiveness of different remediation strategies, such as bioaugmentation. Bioaugmentation involves the introduction of specific microorganisms with desired degradation capabilities into the contaminated soil to enhance the rate of pollutant removal. nih.govmdpi.com

A study on the bioremediation of p-nitrophenol (PNP)-contaminated soil using Arthrobacter protophormiae RKJ100 in soil microcosms demonstrated that the efficiency of PNP degradation was dependent on factors like pH, temperature, initial PNP concentration, and the size of the inoculum. researchgate.net The strain was effective in degrading PNP over a range of concentrations, and a specific cell density was found to be optimal for degradation. researchgate.net This highlights the importance of optimizing environmental conditions for successful bioaugmentation.

In another study, the bioaugmentation of PNP-contaminated soil with Pseudomonas sp. strain WBC-3 not only accelerated the removal of PNP but also led to an accumulation of nitrite. nih.gov This suggests that the introduced strain was actively degrading the pollutant. The study also noted that the introduced strain survived well and remained stable in the soil environment. nih.gov

For co-contaminated soils, where both organic pollutants and heavy metals are present, a dual-bioaugmentation strategy has been explored. nih.gov In one such study, a metal-resistant bacterium was introduced along with an organic-degrading bacterium to remediate soil co-contaminated with 2,4-dichlorophenoxyacetic acid (2,4-D) and cadmium. nih.gov The metal-resistant strain helped to mitigate the toxicity of the metal, thereby allowing the 2,4-D degrading bacteria to function effectively. nih.gov This approach could be relevant for sites contaminated with 3-Chloro-4-methyl-2-nitrophenol and heavy metals.

Furthermore, a Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, was shown to be capable of degrading 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol. acs.org Laboratory-scale soil microcosm studies confirmed its ability to degrade a mixture of these nitrophenols simultaneously, indicating its potential for in-situ bioremediation of contaminated sites. acs.org

While specific soil microcosm and bioaugmentation studies for 3-Chloro-4-methyl-2-nitrophenol are not extensively documented, the principles derived from studies on similar substituted nitrophenols provide a strong foundation for developing effective bioremediation strategies. These would likely involve the isolation and application of specialized microbial strains capable of degrading this specific compound, coupled with the optimization of soil conditions to support their growth and activity.

Chemotactic Responses of Microorganisms towards Substituted Nitrophenols

Chemotaxis, the directed movement of microorganisms in response to a chemical gradient, plays a vital role in the biodegradation of pollutants. researchgate.net By actively moving towards a contaminant, microorganisms can increase their exposure to the substrate, thereby enhancing the rate of degradation. researchgate.net This phenomenon is a key factor in the bioavailability and subsequent bioremediation of toxic compounds in the environment.

Several studies have demonstrated the chemotactic behavior of bacteria towards various nitrophenols and their derivatives. For instance, Ralstonia sp. SJ98, a bacterium capable of degrading 3-methyl-4-nitrophenol, exhibited a positive chemotactic response towards this compound. nih.gov This suggests that the bacterium can sense and move towards its food source, which is a significant advantage for bioremediation. The chemotactic behavior of Burkholderia sp. strain SJ98 has also been observed towards a range of nitrophenols, including 4-nitrophenol, 3-methyl-4-nitrophenol, and 2-chloro-4-nitrophenol. researchgate.net Interestingly, this strain's chemotaxis was generally linked to its ability to either mineralize or co-metabolize the specific nitrophenol, a phenomenon known as metabolism-dependent chemotaxis. researchgate.netnih.gov

The chemotactic response is typically evaluated using methods such as the drop plate assay, swarm plate assay, and capillary assay. nih.govnih.gov In a drop plate assay, a positive response is indicated by the formation of concentric rings of bacterial cells accumulating around the chemical attractant. nih.govnih.gov A quantitative capillary assay measures the number of bacterial cells that move into a capillary tube containing the test compound compared to a control, providing a chemotaxis index. nih.gov

A study on Pseudomonas asiatica strain PNPG3 showed significant chemotactic potential towards p-nitrophenol and other nitroaromatic compounds. nih.gov The highest chemotactic index was observed for 4-Aminophenol, a degradation intermediate of some nitroaromatics. nih.gov Similarly, Pseudomonas sp. JHN demonstrated chemotaxis towards 4-chloro-2-nitrophenol, a compound it can transform. nih.gov This further supports the idea that chemotaxis is often coupled with the metabolic capabilities of the microorganism.

The chemotactic response of microorganisms towards 3-Chloro-4-methyl-2-nitrophenol has not been specifically detailed in the available literature. However, based on the findings for structurally related substituted nitrophenols, it is highly probable that microorganisms capable of degrading 3-Chloro-4-methyl-2-nitrophenol would also exhibit a chemotactic response towards it. This directed movement would be a crucial first step in the in-situ bioremediation process, enabling the bacteria to locate and efficiently degrade the contaminant in a soil or water environment.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting a wide range of molecular properties. These methods solve the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. Geometry optimization, a key application of DFT, involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. This process would allow for the precise determination of bond lengths, bond angles, and dihedral angles for 3-Chloro-4-methyl-2-nitrophenol. Furthermore, DFT calculations can accurately predict the total electronic energy and thermodynamic properties of the molecule. While studies on related compounds like 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene have utilized DFT for these purposes, specific data for 3-Chloro-4-methyl-2-nitrophenol is not available. nih.gov

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. A HOMO-LUMO analysis for 3-Chloro-4-methyl-2-nitrophenol would elucidate the regions of the molecule most susceptible to electrophilic and nucleophilic attack. While such analyses have been performed on numerous substituted phenols and nitroaromatic compounds, specific calculations for the title compound are absent from the literature. researchgate.netkarazin.ua

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential, associated with nucleophilic sites (e.g., lone pairs on oxygen or nitrogen atoms), while blue areas denote positive potential, corresponding to electrophilic sites. An MEP map of 3-Chloro-4-methyl-2-nitrophenol would highlight the electron-rich and electron-deficient regions, providing a visual guide to its intermolecular interaction patterns.

Vibrational Spectroscopy Simulations and Assignments

Computational methods are also employed to simulate and interpret vibrational spectra (Infrared and Raman). These simulations can aid in the assignment of experimentally observed spectral bands to specific molecular vibrations.

Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical Force Field (SQMFF) Calculations

Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical Force Field (SQMFF) calculations are theoretical methods used to predict vibrational frequencies. These calculations are often performed using DFT. The calculated frequencies can then be compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the vibrational modes of the molecule. This process is essential for a complete understanding of the molecular structure and bonding. Vibrational spectroscopic studies have been conducted on related molecules such as 3-methyl-4-nitrophenol (B363926) and various chloro-methylphenyl isocyanates, but not specifically on 3-Chloro-4-methyl-2-nitrophenol. researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. Such studies can provide detailed insights into reaction kinetics and thermodynamics. For instance, computational modeling could be used to explore the mechanisms of reactions involving 3-Chloro-4-methyl-2-nitrophenol, such as electrophilic aromatic substitution or nucleophilic substitution. While the formation mechanism of the related compound 4-chloro-2-nitrophenol (B165678) has been a subject of study, computational elucidation of reaction mechanisms specifically involving 3-Chloro-4-methyl-2-nitrophenol has not been reported. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Compounds

Research in this area has primarily focused on predicting the toxicity of substituted phenols to various organisms and elucidating the key molecular features that govern their activity. The analogous compounds of interest typically include other chlorophenols, nitrophenols, and various substituted aromatic compounds.

Detailed Research Findings

QSAR studies on substituted phenols consistently highlight the importance of several key molecular descriptors in determining their biological activity, particularly their toxicity. These descriptors can be broadly categorized into hydrophobic, electronic, and steric parameters.

Hydrophobicity , commonly expressed as the logarithm of the octanol-water partition coefficient (log K_ow_ or log P), is a dominant factor in many QSAR models for phenol (B47542) toxicity. nih.govnih.gov A higher log P value generally indicates a greater tendency of a chemical to partition into biological membranes, leading to increased toxicity. This is a common feature in models predicting non-polar narcosis, a mode of toxic action where the chemical disrupts cell membrane function.